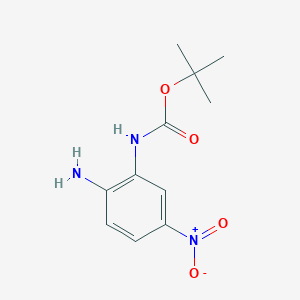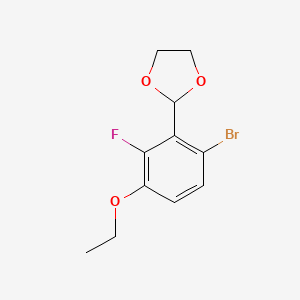
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane
Übersicht
Beschreibung
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane (BFEPD) is a chemical compound that is widely used in scientific research applications. It is a heterocyclic compound with a molecular weight of 302.07 g/mol, and is composed of two oxygen atoms, a bromine atom, a fluorine atom, and a ethoxy group. BFEPD has been used in a variety of biochemical, physiological, and medicinal studies, due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs, as well as their biochemical and physiological effects. Additionally, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been used in medicinal chemistry studies, as it is known to possess biological activity. Furthermore, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been used to study the enzymatic activity of proteins, as well as the binding affinity of ligands.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is still not fully understood. However, it is believed that 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane binds to certain proteins and enzymes, which leads to changes in the biochemical and physiological processes of the body. It is also believed that 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain biological processes.
Biochemical and Physiological Effects
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to possess some antioxidant activity. Additionally, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been shown to possess antifungal and antiviral activity. Furthermore, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been shown to possess anticonvulsant and analgesic activity, as well as to possess some sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane in laboratory experiments has several advantages. For example, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is relatively non-toxic, and it can be used in a variety of biochemical and physiological studies. However, there are some limitations to the use of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane in laboratory experiments. For example, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is not as soluble in organic solvents as some other compounds, and it can be difficult to purify. Additionally, the mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is still not fully understood, and there may be some unknown side effects associated with its use.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane. For example, further research could be conducted to better understand the mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, and to identify any potential side effects associated with its use. Additionally, further research could be conducted to identify new applications for 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, such as its use in the development of new drugs or therapies. Additionally, further research could be conducted to identify new synthetic methods for the synthesis of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, as well as to improve the efficiency of existing methods. Finally, further research could be conducted to identify new compounds with similar properties to 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, which could lead to the development of novel drugs or therapies.
Eigenschaften
IUPAC Name |
2-(6-bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVAHYKGQCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C2OCCO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

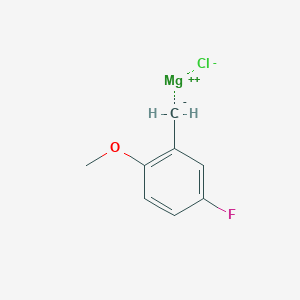
![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)


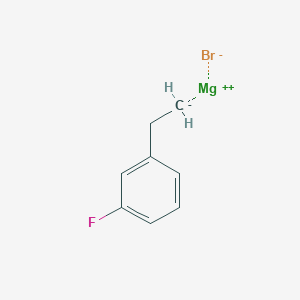
![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)

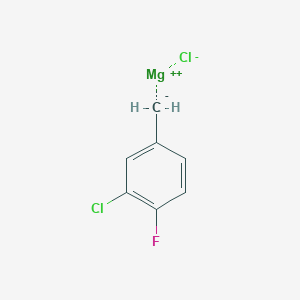
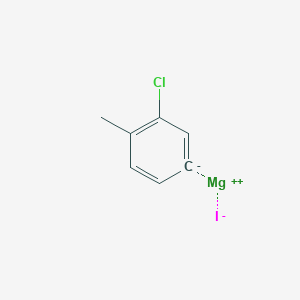
![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

